N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide -

N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide

Catalog Number: EVT-3876641
CAS Number:
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

  • Compound Description: DEGA is a prodrug of the anticonvulsant LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide). In mice, it undergoes sequential N-deethylations to form MEGA (monoethylglycineamide analogue of LY201116) and GA (glycineamide analogue of LY201116), eventually converting to LY201116. This metabolic pathway is inhibited by bis-(p-nitrophenyl)phosphate (BNPP). []
  • Relevance: While structurally distinct from N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide, DEGA's metabolic pathway, involving N-dealkylation and hydrolysis to yield an active anticonvulsant, highlights the potential for similar metabolic transformations and prodrug strategies for benzamide derivatives. The presence of an amide bond adjacent to the benzamide core in both DEGA and the target compound suggests potential similarities in their metabolism or pharmacological properties. [] (https://www.semanticscholar.org/paper/b3da5dd1da56b77a518e8e767677dd1f8ff64145)

2-Alkoxy-4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides

  • Compound Description: This series of compounds exhibits potent and selective gastroprokinetic activity. Researchers explored modifications on the benzamide scaffold to identify compounds with improved properties. []
  • Relevance: These compounds share the core benzamide structure with N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide. Examining the structure-activity relationships within this series, particularly the influence of the 2-alkoxy and 4-amino substituents, can offer insights into the potential pharmacological activities of the target compound. [] (https://www.semanticscholar.org/paper/7dcd55cfb81561092d373612fc2b27df5a4d7ae8)

4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

  • Compound Description: LY201116 is a potent anticonvulsant derived from the metabolic activation of DEGA, MEGA, and GA. It inhibits maximal electroshock-induced seizures (MES) in mice. []
  • Relevance: LY201116 shares a simplified benzamide core with N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide. Comparing their structures, particularly the presence of the cycloheptyl and 4-methylbenzoyl substituents in the target compound versus the 2,6-dimethylphenyl group in LY201116, can help understand the contribution of these moieties to potential anticonvulsant activity or other pharmacological effects. [] (https://www.semanticscholar.org/paper/b3da5dd1da56b77a518e8e767677dd1f8ff64145)

N-hydroxyiminobenzyl-2-aminobenzamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles and quinazolinones, from isatoic anhydride. [, ]
  • Relevance: N-hydroxyiminobenzyl-2-aminobenzamide shares the 2-aminobenzamide core with N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide, highlighting the synthetic versatility of this core structure for generating diverse chemical entities. [, ] (https://www.semanticscholar.org/paper/18ce68e89a553a287850d16492cb8e95d9b79718, https://www.semanticscholar.org/paper/00903ec1ca258d8992f343f74603cffea3ec89b4)

Properties

Product Name

N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide

IUPAC Name

N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C22H26N2O2/c1-16-12-14-17(15-13-16)21(25)24-20-11-7-6-10-19(20)22(26)23-18-8-4-2-3-5-9-18/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,23,26)(H,24,25)

InChI Key

HQNSHGJQXVMMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.